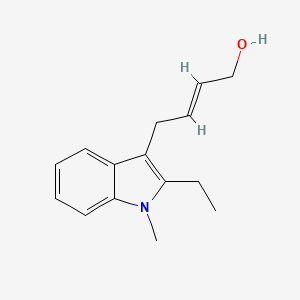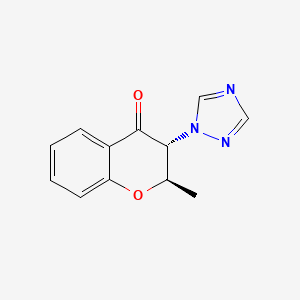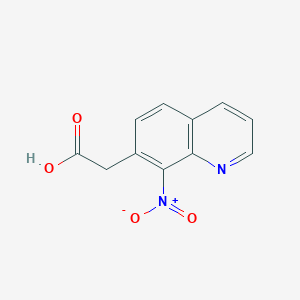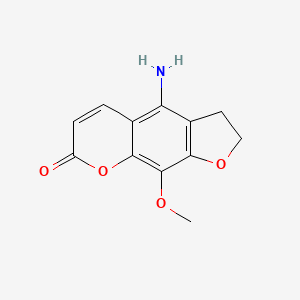
6-(Pentyloxy)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pentyloxy)quinolin-3-amine: is a heterocyclic aromatic compound that features a quinoline core substituted with a pentyloxy group at the 6-position and an amino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentyloxy)quinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis , where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core. The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a pentyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions:
Oxidation: 6-(Pentyloxy)quinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
科学研究应用
Chemistry: 6-(Pentyloxy)quinolin-3-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimalarial, antibacterial, and antifungal agent. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
作用机制
The mechanism of action of 6-(Pentyloxy)quinolin-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes and disrupt cellular processes in pathogens. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Further research is needed to fully elucidate the molecular pathways involved .
相似化合物的比较
8-Quinolinamines: These compounds share a similar quinoline core but differ in the position and nature of substituents.
N-(2-Arylethyl)quinolin-3-amines: These derivatives have shown promising anti-mycobacterial activity and are structurally related to 6-(Pentyloxy)quinolin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group at the 6-position and amino group at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
6-pentoxyquinolin-3-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3 |
InChI 键 |
SAIKAGUFWBZKCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC2=CC(=CN=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)



